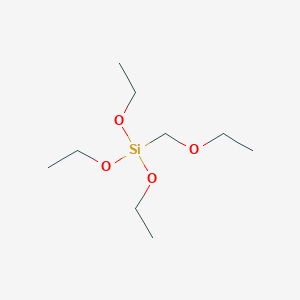
Triethoxy(ethoxymethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy(ethoxymethyl)silane is an organosilicon compound with the molecular formula C₇H₁₈O₄Si. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with silica surfaces, making it valuable in the field of material science and surface chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethoxy(ethoxymethyl)silane can be synthesized through several methods. One common approach involves the reaction of ethoxymethylsilane with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity silane precursors. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy(ethoxymethyl)silane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by precious metals such as platinum.
Hydrolysis: Like many silyl ethers, this compound is susceptible to hydrolysis, forming silanols and ethanol.
Common Reagents and Conditions
Catalysts: Precious metals (e.g., platinum, rhodium), cobalt(II) chloride, and copper are commonly used catalysts in reactions involving this compound
Solvents: Organic solvents such as ethanol and toluene are often used in these reactions.
Major Products
Silanols: Formed through hydrolysis.
Chiral Alcohols: Produced via hydrosilylation reactions.
Applications De Recherche Scientifique
Triethoxy(ethoxymethyl)silane has a wide range of applications in scientific research:
Material Science: Used to modify silica surfaces, enhancing their properties for various applications.
Polymer Chemistry: Acts as a coupling agent to improve the adhesion between inorganic surfaces and organic polymers.
Catalysis: Employed in the synthesis of catalysts with high selectivity and stability.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
Mécanisme D'action
The mechanism of action of triethoxy(ethoxymethyl)silane involves its ability to form strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, forming silanols that can react with hydroxyl groups on the silica surface. This interaction enhances the adhesion and stability of the modified surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: Similar in structure but lacks the ethoxymethyl group.
Methyltriethoxysilane: Contains a methyl group instead of an ethoxymethyl group.
Uniqueness
Triethoxy(ethoxymethyl)silane is unique due to its ethoxymethyl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and stability .
Propriétés
Numéro CAS |
117952-49-5 |
|---|---|
Formule moléculaire |
C9H22O4Si |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
triethoxy(ethoxymethyl)silane |
InChI |
InChI=1S/C9H22O4Si/c1-5-10-9-14(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 |
Clé InChI |
SSJKCXJGZQPERR-UHFFFAOYSA-N |
SMILES canonique |
CCOC[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


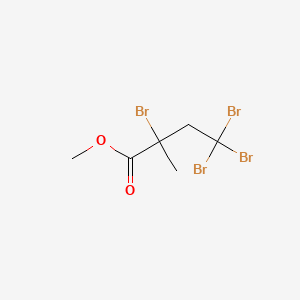
![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
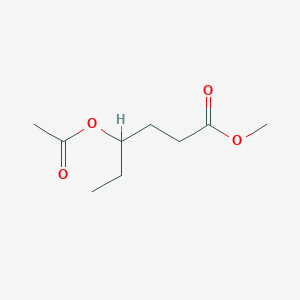
![2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14302874.png)



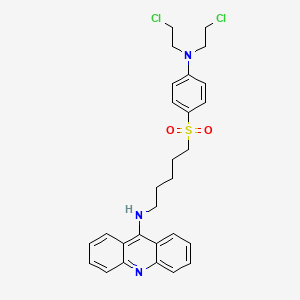

![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)
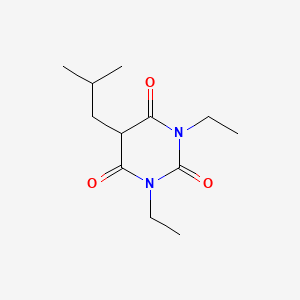
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
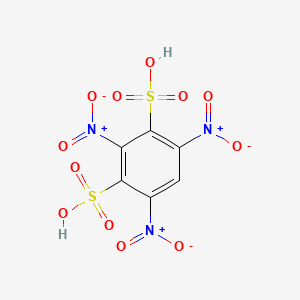
![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
